molecular formula C9H8ClNO B13658803 2-Chloro-5-methoxy-4-methylbenzonitrile

2-Chloro-5-methoxy-4-methylbenzonitrile

Cat. No.: B13658803
M. Wt: 181.62 g/mol
InChI Key: KVUWPCQMBRCWTA-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. The use of ionic liquids as co-solvents and catalysts has been explored to simplify the separation process and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-5-methoxy-4-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methoxy, and nitrile groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylbenzonitrile
  • 2-Chloro-6-methylbenzonitrile
  • 2-Methoxy-5-methylbenzonitrile
  • 3-Chloro-4-methoxybenzonitrile

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-5-methoxy-4-methylbenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4H,1-2H3

InChI Key

KVUWPCQMBRCWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C#N)Cl

Origin of Product

United States

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